molecular formula C8H11N5O3S B134868 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan CAS No. 131467-86-2

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

Cat. No. B134868
M. Wt: 257.27 g/mol
InChI Key: VPDDJYGQJSTHTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazan, involves the use of dimethylsulfamoyl chloride1 and other reagents2. However, the specific synthesis process for “4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan” might be different and would need to be determined by a chemist.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan”, I can’t provide a detailed analysis.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. For example, 4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazan is known to be a fluorogenic derivatizing agent for thiols2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazan has a melting point of 123-128 °C2.


Scientific Research Applications

Fluorescent Labeling and Sensing

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan and related benzofurazan derivatives are primarily used as fluorogenic and fluorescent labeling reagents. These compounds exhibit specific reactivity and fluorescence characteristics, making them suitable for analyte detection in various applications, including biomedical chromatography and mass spectrometry. For example, Uchiyama et al. (2001) reviewed benzofurazan derivatives, emphasizing their synthetic methods, reactivity, fluorescence properties, sensitivity, and applications (Uchiyama et al., 2001).

Chromatography and Mass Spectrometry

Benzofurazan derivatives, including 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, are synthesized as derivatization reagents for various compounds in liquid chromatography and electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Santa et al. (2009) and Santa et al. (2008) synthesized specific benzofurazan derivatization reagents for short-chain carboxylic acids and aldehydes, respectively, demonstrating their effectiveness in LC/ESI-MS/MS analyses (Santa et al., 2009), (Santa et al., 2008).

Molecular Thermometry

Benzofurazan compounds are employed in creating fluorescent molecular thermometers. Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers using polymers combined with benzofurazan derivatives. These thermometers exhibit fluorescence intensity changes in response to temperature variations, providing a tool for temperature sensing in different applications (Uchiyama et al., 2003).

Isotope-Labeled Reagents for Quantification

Benzofurazan derivatives are also used to create isotope-labeled reagents for accurate quantification of compounds like fatty acids in biological samples. Tsukamoto et al. (2006) synthesized an isotope-labeled benzofurazan derivatization reagent for carboxylic acids, demonstrating its utility in quantifying fatty acids in plasma samples using liquid chromatography/mass spectrometry (LC/MS) (Tsukamoto et al., 2006).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is considered harmful if swallowed and may cause an allergic skin reaction3.


Future Directions

The future directions for research on a compound depend on its potential applications. For example, if “4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan” has unique properties, it could be studied for use in various fields such as medicine, materials science, or environmental science.


properties

IUPAC Name

7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDJYGQJSTHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157059
Record name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

CAS RN

131467-86-2
Record name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131467862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
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4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

Citations

For This Compound
1
Citations
A Temerdashev, E Dmitrieva, I Podolskiy - Microchemical Journal, 2021 - Elsevier
The present article focuses on the most commonly used and perspective methods (including non-chromatographic assays) for steroids quantification in different matrices. The main …
Number of citations: 11 www.sciencedirect.com

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